molecular formula C20H23N3O3 B14933450 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide

3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B14933450
M. Wt: 353.4 g/mol
InChI Key: KNKQEZMSPXBZRP-UHFFFAOYSA-N
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Description

3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the coupling of an indole derivative with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced with other groups.

Scientific Research Applications

3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide can be compared with other indole derivatives such as:

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C20H23N3O3/c1-25-12-11-23-14-15(17-5-3-4-6-18(17)23)7-9-19(24)22-16-8-10-20(26-2)21-13-16/h3-6,8,10,13-14H,7,9,11-12H2,1-2H3,(H,22,24)

InChI Key

KNKQEZMSPXBZRP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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